molecular formula C24H26FN3O3 B11428623 2-[3-cyclopentyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide

2-[3-cyclopentyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B11428623
M. Wt: 423.5 g/mol
InChI Key: WEUDEVRMUOKTBV-UHFFFAOYSA-N
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Description

2-[3-cyclopentyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyclopentyl group, a fluorophenyl group, and an imidazolidinone core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-cyclopentyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: This step involves the reaction of a suitable diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.

    Introduction of the Cyclopentyl and Fluorophenyl Groups: These groups are introduced through nucleophilic substitution reactions, where the imidazolidinone core reacts with cyclopentyl and fluorophenyl halides.

    Acetylation: The final step involves the acetylation of the intermediate product with 4-ethylphenyl acetic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl and ethylphenyl groups, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can target the imidazolidinone core, potentially converting it to a more reduced form such as an imidazolidine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Hydroxylated or ketone derivatives.

    Reduction: Reduced imidazolidine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It can be used in assays to investigate its effects on various biological targets.

Medicine

In medicinal chemistry, 2-[3-cyclopentyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide may be explored for its potential therapeutic properties. Its structure suggests it could interact with specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-[3-cyclopentyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may facilitate binding to hydrophobic pockets, while the imidazolidinone core could participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopentyl-3-(2-fluorophenyl)urea: This compound shares the cyclopentyl and fluorophenyl groups but lacks the imidazolidinone core.

    N-cyclopentyl-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thioacetamide: This compound has a similar fluorophenyl group but features an indole core instead of an imidazolidinone.

Uniqueness

The uniqueness of 2-[3-cyclopentyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide lies in its combination of the imidazolidinone core with the cyclopentyl and fluorophenyl groups. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H26FN3O3

Molecular Weight

423.5 g/mol

IUPAC Name

2-[3-cyclopentyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C24H26FN3O3/c1-2-16-10-12-18(13-11-16)26-22(29)15-21-23(30)28(20-9-5-6-17(25)14-20)24(31)27(21)19-7-3-4-8-19/h5-6,9-14,19,21H,2-4,7-8,15H2,1H3,(H,26,29)

InChI Key

WEUDEVRMUOKTBV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2C3CCCC3)C4=CC(=CC=C4)F

Origin of Product

United States

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